molecular formula C13H21N B2609735 (2S)-2,4-Dimethyl-4-phenylpentan-1-amine CAS No. 2248174-65-2

(2S)-2,4-Dimethyl-4-phenylpentan-1-amine

Cat. No. B2609735
CAS RN: 2248174-65-2
M. Wt: 191.318
InChI Key: CZAPDMVNYNSQTB-NSHDSACASA-N
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Description

(2S)-2,4-Dimethyl-4-phenylpentan-1-amine, commonly known as 2,4-DMA or 2,4-dimethylamphetamine, is a synthetic compound belonging to the amphetamine class of drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant effects. However, in recent years, there has been a growing interest in the scientific research application of 2,4-DMA due to its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2,4-DMA involves its ability to bind to and activate the trace amine-associated receptor 1 (TAAR1) in the brain. This results in the release of dopamine and norepinephrine, which leads to increased alertness, focus, and energy.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, 2,4-DMA has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also has the potential to cause neurotoxicity and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-DMA in lab experiments is its ability to selectively activate TAAR1 without affecting other receptors in the brain. This allows for more targeted research on the role of TAAR1 in various physiological and behavioral processes. However, the potential for neurotoxicity and oxidative stress must be taken into consideration when using 2,4-DMA in these experiments.

Future Directions

There are several areas of future research that could be explored with regards to 2,4-DMA. One potential direction is the development of more selective TAAR1 agonists that do not have the potential for neurotoxicity or oxidative stress. Additionally, further research could be conducted on the role of TAAR1 in various neurological and psychiatric disorders, as well as the potential therapeutic benefits of targeting this receptor. Finally, more studies could be conducted on the long-term effects of 2,4-DMA use on the brain and body.

Synthesis Methods

The synthesis of 2,4-DMA involves the reaction of phenylacetone with methylamine and isopropylamine in the presence of a reducing agent such as lithium aluminum hydride. This process results in the formation of 2,4-DMA as a racemic mixture of both enantiomers.

Scientific Research Applications

2,4-DMA has been studied for its potential therapeutic benefits in the treatment of various conditions such as attention deficit hyperactivity disorder (ADHD), depression, and obesity. It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood, attention, and appetite.

properties

IUPAC Name

(2S)-2,4-dimethyl-4-phenylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(10-14)9-13(2,3)12-7-5-4-6-8-12/h4-8,11H,9-10,14H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAPDMVNYNSQTB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)C1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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